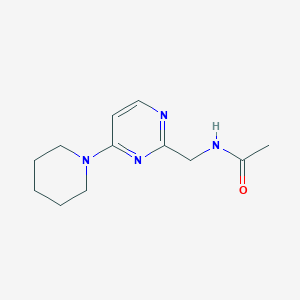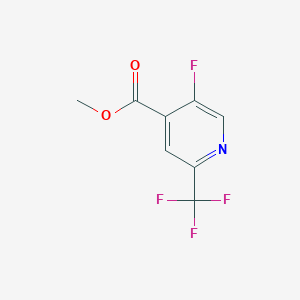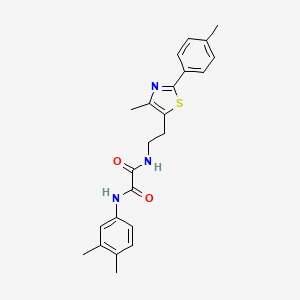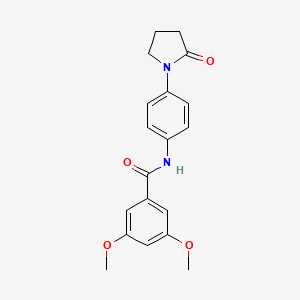
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide" is a chemical entity that appears to be related to various research efforts in the development of biologically active molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their biological activities, synthesis, and structural analysis. For instance, research on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents , and the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives are closely related to the compound .
Synthesis Analysis
The synthesis of related compounds involves several steps, including indolization under Fischer conditions, the Japp-Klingemann method followed by decarboxylation, and amidification by condensation with amines . Another synthesis route for similar compounds includes the reaction of benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control, followed by substitution at the nitrogen atom with different electrophiles . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, EIMS, and (1)H-NMR . The crystal structures of some related acetamides have been determined, revealing folded conformations and specific inclinations between the pyrimidine and phenyl rings . These structural analyses are crucial for understanding the conformation and potential reactivity of the compound of interest.
Chemical Reactions Analysis
The chemical reactions involving similar compounds include conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes, leading to the formation of substituted piperidines, pyrrolidines, and pyrimidinones . Additionally, reactions of 7-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one or 2-cyano-N(pyrazol-5-yl)acetamide derivatives with arylaldehydes and malononitrile have been used to synthesize novel pyrimidine derivatives . These reactions could be relevant to the chemical behavior of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied to some extent. For example, the antiallergic potency of N-(pyridin-4-yl)-(indol-3-yl)acetamides was evaluated, and their inhibitory activity in various assays was measured . The synthesized N-substituted acetamide derivatives were evaluated against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These studies provide a foundation for predicting the properties of "this compound", which may include enzyme inhibition and potential biological activity.
Applications De Recherche Scientifique
Three-Component Reactions and Coordination Complexes Formation
- Acetamidine hydrochloride and p-aminobenzamidine dihydrochloride react with 3-ferrocenylmethylidene-2,4-pentanedione to form mixtures of pyrimidine and piperidone derivatives, and polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. These findings highlight the compound's role in creating structurally complex molecules with potential applications in materials science and coordination chemistry (Klimova et al., 2013).
Anti-angiogenic and DNA Cleavage Activities
- Novel derivatives of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by inhibiting the formation of blood vessels and interacting with DNA. This research opens avenues for developing new cancer therapies focusing on targeting tumor angiogenesis and DNA integrity (Kambappa et al., 2017).
Dual Regulator of Cytokines for Protective Effects
- A derivative, N-[1-(4-¿[4-(pyrimidin-2-yl)piperazin-1-yl]methyl¿phenyl)cyclopropyl] acetamide (Y-39041), acts as a dual cytokine regulator, inhibiting TNF-alpha production while stimulating interleukin-10 production. This dual action provides protective effects against lipopolysaccharide-induced shock in mice, indicating its potential for treating inflammatory diseases (Fukuda et al., 2000).
Synthesis and Memory Enhancement
- The synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridin-2-yl)ethoxy] acetamide and its effects on memory enhancement in mice suggest the compound's potential role in developing treatments for cognitive disorders, such as Alzheimer's disease. This study demonstrates the compound's ability to improve memory, providing a basis for further research into its mechanisms and therapeutic applications (Li Ming-zhu, 2008).
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Some piperidine analogues have been found to efficiently block the formation of blood vessels in vivo .
Action Environment
It’s known that the presence of electron donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain may determine their potency as anticancer agents .
Propriétés
IUPAC Name |
N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-10(17)14-9-11-13-6-5-12(15-11)16-7-3-2-4-8-16/h5-6H,2-4,7-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHLNQTVZSNGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC=CC(=N1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2532607.png)
![5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2532609.png)

![3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532615.png)
![N-(4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2532616.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2532619.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2532622.png)
![6-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2532623.png)
![9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2532624.png)
![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2532625.png)
![(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2532626.png)

